![molecular formula C7H6FN3 B13095910 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 8th position and a methyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-fluoropyridine with methyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions: 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
科学的研究の応用
8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
作用機序
The mechanism of action of 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory activities and potential anticancer properties.
Uniqueness: 8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its specific biological activities .
特性
分子式 |
C7H6FN3 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 |
InChIキー |
NIEGQVGEPDPIHN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
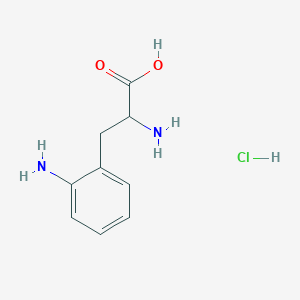
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
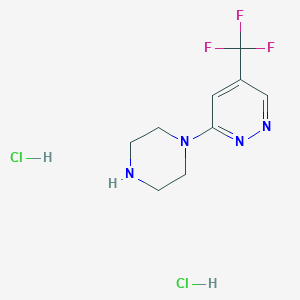
![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)
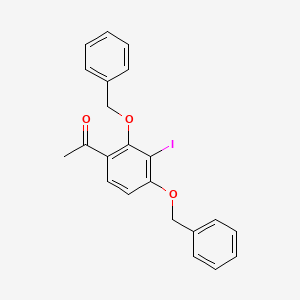
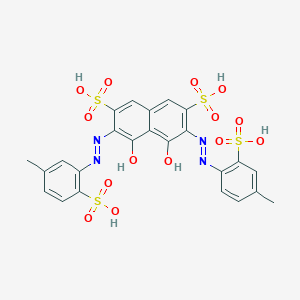

![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
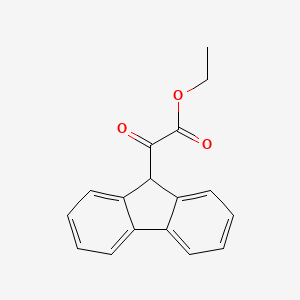
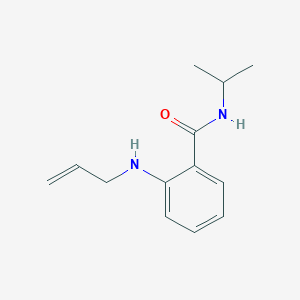
![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
